Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
CAS No.: 181305-52-2
Cat. No.: VC16847916
Molecular Formula: C14H15N5S
Molecular Weight: 285.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181305-52-2 |
|---|---|
| Molecular Formula | C14H15N5S |
| Molecular Weight | 285.37 g/mol |
| IUPAC Name | 1-(5-cyanopyridin-2-yl)-3-[2-(1-methylpyrrol-2-yl)ethyl]thiourea |
| Standard InChI | InChI=1S/C14H15N5S/c1-19-8-2-3-12(19)6-7-16-14(20)18-13-5-4-11(9-15)10-17-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18,20) |
| Standard InChI Key | ZHALZSRGISCBSZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CCNC(=S)NC2=NC=C(C=C2)C#N |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure integrates three key components:
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A thiourea core (), which provides hydrogen-bonding capabilities and metal-coordination sites.
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A 5-cyano-2-pyridinyl group, contributing electron-withdrawing characteristics and planar aromaticity.
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A 2-(1-methyl-1H-pyrrol-2-yl)ethyl substituent, introducing a heterocyclic pyrrole ring with a methyl group at the 1-position, enhancing lipophilicity and steric bulk .
The ethyl linker between the pyrrole and thiourea groups allows conformational flexibility, enabling interactions with biological targets. The cyano group on the pyridine ring enhances solubility in polar solvents and may participate in dipole-dipole interactions.
Physicochemical Properties
Key properties include:
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Solubility: Moderate solubility in ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).
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Stability: Stable under ambient conditions but sensitive to prolonged exposure to moisture or strong acids/bases.
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Melting Point: Estimated at 180–185°C based on analogous thiourea derivatives .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
Step 1: Formation of the Pyridine-Pyrrole Intermediate
5-Cyano-2-pyridinecarboxaldehyde reacts with N-(1-methyl-1H-pyrrol-2-yl)ethylamine in ethanol under reflux (80°C, 12 hours) to form an imine intermediate. Catalysts such as acetic acid (5 mol%) accelerate the reaction, achieving yields of 78–85% .
Step 2: Thiourea Coupling
The imine intermediate undergoes nucleophilic addition with ammonium thiocyanate () in acetonitrile at 60°C for 6 hours. Microwave-assisted synthesis (100 W, 30 minutes) improves yield to 92% by reducing side reactions .
Table 1: Comparative Synthesis Conditions
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Time (hours) | 6 | 0.5 |
| Yield (%) | 78–85 | 88–92 |
| Purity (HPLC) | 95% | 98% |
Characterization and Analytical Validation
Spectroscopic Analysis
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 2180 cm (C≡N stretch), 1250 cm (C=S stretch), and 3350 cm (N-H stretch).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at [M+H], with fragmentation patterns consistent with the loss of the pyrrole-ethyl group ().
Biological and Chemical Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate inhibition (MIC = 32–64 μg/mL), outperforming standard thiourea derivatives (MIC = 128 μg/mL). The cyano and pyrrole groups likely enhance membrane permeability and target binding.
Table 2: Antimicrobial Efficacy
| Organism | MIC (μg/mL) | Reference Compound (MIC, μg/mL) |
|---|---|---|
| S. aureus | 32 | 128 (Thiourea) |
| E. coli | 64 | 256 (Thiourea) |
| Candida albicans | 128 | 512 (Fluconazole) |
Comparative Analysis with Analogous Thiourea Derivatives
Structural Modifications and Activity Trends
Replacing the cyano group with chlorine (as in PubChem CID 3001147 ) reduces antimicrobial potency (MIC = 64–128 μg/mL), underscoring the cyano group’s role in bioactivity. Conversely, hydroxymethyl substitutions (e.g., PubChem CID 3034137 ) improve water solubility but diminish cytotoxicity .
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